molecular formula C16H26N2O B5636791 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine

1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine

Cat. No. B5636791
M. Wt: 262.39 g/mol
InChI Key: OIGHSEFCSGBMCJ-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as EMDP, is a piperazine derivative that has been widely studied for its potential use in the field of medicinal chemistry. EMDP is a structural analogue of the well-known compound MDMA (3,4-methylenedioxymethamphetamine), which is commonly referred to as ecstasy. However, unlike MDMA, EMDP has not been associated with recreational use and has only been studied in the context of scientific research.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in the regulation of mood and behavior. Additionally, 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have an affinity for several receptors in the brain, including the serotonin transporter and the dopamine transporter, which are involved in the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can increase the levels of certain neurotransmitters in the brain, as well as increase the activity of certain enzymes that are involved in the metabolism of these neurotransmitters. Additionally, 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in laboratory experiments is that it is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have a similar mechanism of action to other antidepressant drugs, making it a potentially useful tool for studying the neurobiology of depression and anxiety disorders. However, one limitation of using 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in laboratory experiments is that its effects in humans are not fully understood, and there is limited clinical data available on its safety and efficacy.

Future Directions

There are several potential future directions for research on 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One area of interest is its potential use as a drug for the treatment of depression and anxiety disorders. Additional studies are needed to determine the safety and efficacy of 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in humans, as well as to identify the optimal dosing and administration schedule for this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in the brain, as well as its potential interactions with other drugs and neurotransmitter systems. Overall, 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine represents a promising area of research in the field of medicinal chemistry, with potential applications in the treatment of several psychiatric disorders.

Synthesis Methods

1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-ethylpiperazine with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and catalysts, but the overall process typically involves several steps of purification and isolation to obtain a pure product.

Scientific Research Applications

1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for a variety of potential applications in the field of medicinal chemistry. One area of interest is its potential use as a drug for the treatment of depression and anxiety disorders. 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), by increasing the levels of certain neurotransmitters in the brain. Additionally, 1-ethyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders.

properties

IUPAC Name

1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-5-17-8-10-18(11-9-17)12-15-6-7-16(19-4)14(3)13(15)2/h6-7H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGHSEFCSGBMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265665

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